1,8-Bis(diphenylphosphino)octane
Overview
Description
1,8-Bis(diphenylphosphino)octane: is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂ . It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in catalysis and materials science .
Mechanism of Action
Target of Action
1,8-Bis(diphenylphosphino)octane is a bidentate diphosphine ligand . It primarily targets gold atoms in the formation of gold nanoclusters . These gold atoms serve as the primary sites for the compound’s action .
Mode of Action
The compound interacts with its targets by forming bonds with gold atoms in nanoclusters . Specifically, it holds together two directly bonded Au11 subunits, creating a nanocluster composed of these subunits . This interaction results in a change in the electronic and optical properties of the nanocluster .
Biochemical Pathways
Its interaction with gold atoms in nanoclusters suggests that it may influence the electronic and optical properties of these structures .
Pharmacokinetics
It’s important to note that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Result of Action
These gold atoms can be considered as potential in situ active sites for catalysis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gas. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of gold atoms is also crucial for the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Bis(diphenylphosphino)octane can be synthesized through the reaction of 1,8-dibromooctane with diphenylphosphine in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as laboratory preparation but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,8-Bis(diphenylphosphino)octane primarily undergoes coordination reactions with metal centers. It can form stable complexes with transition metals such as gold , platinum , and palladium .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions are less common but can be achieved using .
Substitution: Substitution reactions can occur with halides or other leaving groups in the presence of a suitable nucleophile.
Major Products: The major products of these reactions are typically metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .
Scientific Research Applications
Chemistry: 1,8-Bis(diphenylphosphino)octane is widely used in the synthesis of metal complexes for catalysis. It helps in the formation of stable and active catalysts for reactions such as hydrogenation , hydroformylation , and cross-coupling .
Biology and Medicine: In biological research, metal complexes of this compound are studied for their potential as antimicrobial and anticancer agents . The ligand’s ability to stabilize metal ions can enhance the biological activity of these complexes .
Industry: In industrial applications, this compound is used in the development of advanced materials and nanotechnology . Its role in stabilizing metal nanoparticles makes it valuable for creating materials with unique electronic and optical properties .
Comparison with Similar Compounds
- 1,5-Bis(diphenylphosphino)pentane
- 1,6-Bis(diphenylphosphino)hexane
- 1,7-Bis(diphenylphosphino)heptane
Comparison: 1,8-Bis(diphenylphosphino)octane is unique due to its longer carbon chain, which provides greater flexibility and spatial arrangement when coordinating with metal centers. This can lead to different catalytic properties and stability compared to its shorter-chain analogs .
Biological Activity
Overview
1,8-Bis(diphenylphosphino)octane (abbreviated as DPPM) is an organophosphorus compound with the molecular formula C₃₂H₃₆P₂. It serves as a bidentate ligand, primarily utilized in coordination chemistry to form stable metal complexes. This compound has garnered attention not only for its catalytic applications but also for its potential biological activities, particularly in antimicrobial and anticancer research.
This compound acts by coordinating with metal ions, enhancing their catalytic properties and stability. The interaction with metals such as gold and palladium facilitates various biochemical pathways that can lead to biological activity.
Target of Action
- Metal Complex Formation : The compound forms stable complexes with transition metals, which can influence their electronic and optical properties, potentially leading to enhanced biological effects.
Mode of Action
- Catalytic Activity : The formation of metal complexes allows for catalytic reactions that may be relevant in biological systems, such as the reduction of nitrophenol and other substrates .
Antimicrobial Activity
Research indicates that metal complexes formed with this compound exhibit significant antimicrobial properties. For instance, studies have shown that these complexes can inhibit the growth of various bacterial strains, suggesting potential applications in medical therapeutics.
Anticancer Properties
The ability of DPPM to stabilize metal ions enhances the biological activity of these complexes against cancer cells. Reports indicate that certain metal-DPPM complexes induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Case Studies
- Copper(I) Iodide Complexes : A systematic analysis revealed that copper(I) iodide complexes with DPPM display unique structural and photophysical properties. These properties were linked to their potential use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation .
- Gold Nanoclusters : The synthesis of gold nanoclusters stabilized by DPPM has shown promising results in catalysis and biomedicine. These nanoclusters demonstrated enhanced catalytic activity for reactions relevant to environmental remediation and have been explored for their ability to target cancer cells selectively .
Research Findings
Recent studies have focused on the electronic and optical properties of gold nanoclusters stabilized by DPPM. The findings suggest that these nanoclusters exhibit unique electronic configurations that can be exploited for advanced therapeutic applications .
Comparison with Similar Compounds
A comparative analysis of DPPM with other diphosphine ligands indicates its superior flexibility and spatial arrangement due to its longer carbon chain. This structural advantage allows for more effective coordination with metal centers, enhancing both stability and catalytic efficiency compared to shorter-chain analogs like 1,5-bis(diphenylphosphino)pentane.
Compound | Molecular Formula | Key Properties |
---|---|---|
This compound | C₃₂H₃₆P₂ | Bidentate ligand; forms stable metal complexes |
1,5-Bis(diphenylphosphino)pentane | C₂₄H₂₈P₂ | Shorter chain; less flexible |
1,6-Bis(diphenylphosphino)hexane | C₂₈H₃₂P₂ | Intermediate flexibility |
Properties
IUPAC Name |
8-diphenylphosphanyloctyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36P2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABUPOVYOOZOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571154 | |
Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41625-30-3 | |
Record name | (Octane-1,8-diyl)bis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.